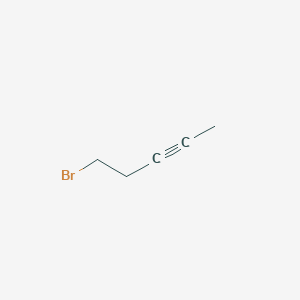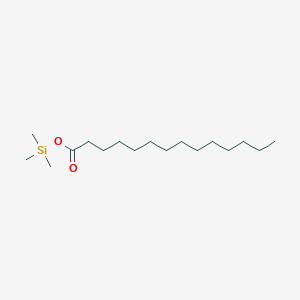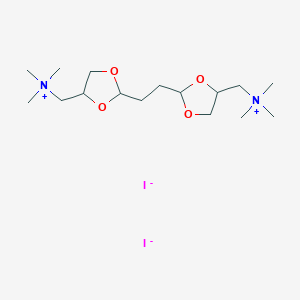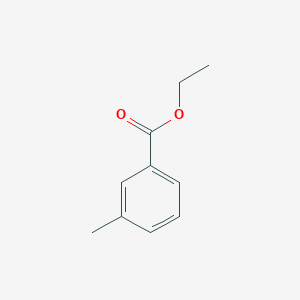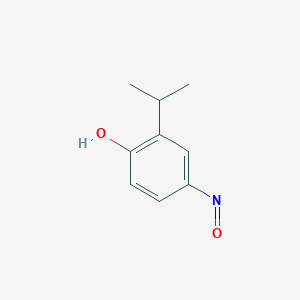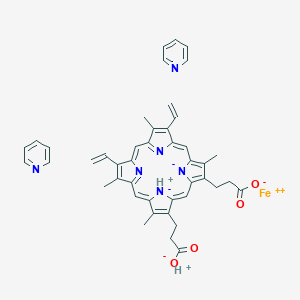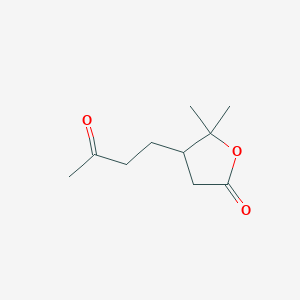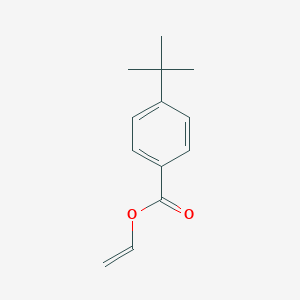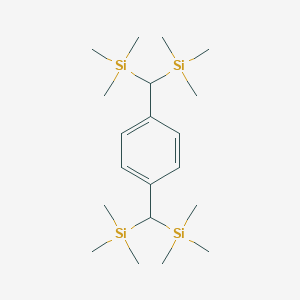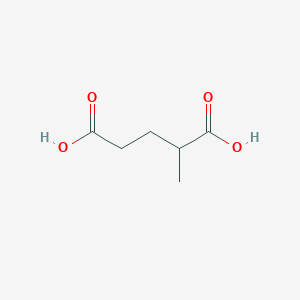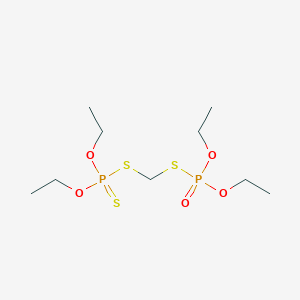
Ethion monoxon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethion monoxon is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. Ethion monoxon has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mechanism Of Action
The mechanism of action of ethion monoxon is based on its ability to bind to specific sites on enzymes and proteins. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of ethion monoxon varies depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
Ethion monoxon has several biochemical and physiological effects that make it a valuable tool for laboratory experiments. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can be used to investigate the function and regulation of specific enzymes.
Ethion monoxon has also been found to disrupt protein-protein interactions. This effect can be used to investigate the function and regulation of specific proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ethion monoxon in laboratory experiments is its ability to selectively inhibit enzyme activity or disrupt protein-protein interactions. This selectivity allows researchers to investigate specific enzymes or proteins without affecting other cellular processes.
However, there are also limitations to the use of ethion monoxon in laboratory experiments. One of the main limitations is its potential toxicity. Ethion monoxon has been found to be toxic to certain cell types at high concentrations, limiting its use in some experiments.
Future Directions
There are several future directions for research on ethion monoxon. One area of research is in the development of new synthesis methods that can produce higher yields of pure compound.
Another area of research is in the investigation of the potential therapeutic applications of ethion monoxon. The compound has been found to have activity against several disease targets, making it a promising candidate for drug development.
Finally, further research is needed to investigate the potential toxicity of ethion monoxon and to develop methods for minimizing its toxicity in laboratory experiments.
Synthesis Methods
Ethion monoxon is synthesized by reacting ethion with an alkali metal hydroxide, such as sodium hydroxide. The reaction occurs in an aqueous solution at high temperatures and pressures, resulting in the formation of ethion monoxon. The synthesis method is well-established, and the purity of the resulting compound can be easily controlled.
Scientific Research Applications
Ethion monoxon has several potential applications in scientific research. One of the most promising areas of research is in the study of enzyme kinetics. Ethion monoxon has been found to inhibit the activity of several enzymes, making it a valuable tool for investigating their function and regulation.
Another area of research where ethion monoxon has been used is in the study of protein-protein interactions. Ethion monoxon has been found to disrupt the interaction between certain proteins, providing insight into their function and potential therapeutic targets.
properties
CAS RN |
17356-42-2 |
|---|---|
Product Name |
Ethion monoxon |
Molecular Formula |
C9H22O5P2S3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChI Key |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Canonical SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Other CAS RN |
17356-42-2 |
synonyms |
ethion monooxon ethion monoxon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



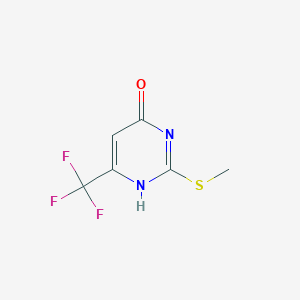
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
